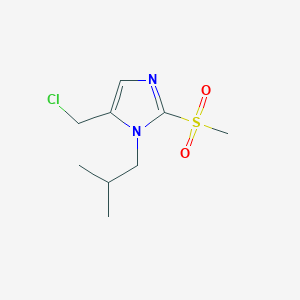

5-(Chloromethyl)-2-methanesulfonyl-1-(2-methylpropyl)-1H-imidazole

描述

属性

IUPAC Name |

5-(chloromethyl)-1-(2-methylpropyl)-2-methylsulfonylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2S/c1-7(2)6-12-8(4-10)5-11-9(12)15(3,13)14/h5,7H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKFEUBODAFROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1S(=O)(=O)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Aldehydes and Ammonia

The imidazole ring is typically constructed via cyclocondensation of α-dicarbonyl compounds with ammonia. For the hydroxymethyl intermediate, dihydroxyacetone and glyoxal are employed in the presence of copper acetate and ammonium chloride under reflux conditions. This method generates 4(5)-hydroxymethylimidazole (Compound 11a in), which serves as a precursor for subsequent functionalization.

Reaction Conditions :

Characterization of Hydroxymethyl Intermediate

The hydroxymethyl intermediate exhibits distinct spectral properties:

-

H NMR (DMSO-d6) : δ 4.43 (s, 2H, CHOH), 6.90 (s, 1H, H-4/5 imidazole).

-

IR (KBr) : Broad peak at 3100 cm (O-H stretch).

Sulfonation at Position 2

Methanesulfonylation

The methanesulfonyl group is introduced using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA). This step proceeds via electrophilic aromatic substitution, with the electron-rich imidazole ring facilitating sulfonation at position 2.

Procedure :

Spectroscopic Confirmation

Chlorination of the Hydroxymethyl Group

N-Chlorosuccinimide (NCS) Mediated Chlorination

The hydroxymethyl group at position 5 is converted to chloromethyl using NCS in acetonitrile under acidic conditions.

Optimized Protocol :

Alternative Chlorinating Agents

Thionyl chloride (SOCl) in dichloromethane offers a faster but less selective route, often requiring stringent temperature control to avoid over-chlorination.

Scalability and Industrial Considerations

Cost-Effective Modifications

Purification Challenges

The final compound’s polarity necessitates gradient elution in chromatography (ethyl acetate → methanol). Industrial-scale production employs crystallization from ethanol/water mixtures (3:1) to bypass chromatography.

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Total Yield | 45–50% | 55–60% |

| Reaction Time | 72 hours | 48 hours |

| Key Steps | NCS chlorination | SOCl chlorination |

| Purity (HPLC) | >98% | >95% |

化学反应分析

Types of Reactions

5-(Chloromethyl)-2-methanesulfonyl-1-(2-methylpropyl)-1H-imidazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Alkylation and Acylation: The nitrogen atoms in the imidazole ring can participate in alkylation and acylation reactions, introducing additional functional groups to the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Alkylation and Acylation: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).

Major Products

- **Oxidation

Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

生物活性

5-(Chloromethyl)-2-methanesulfonyl-1-(2-methylpropyl)-1H-imidazole is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₃ClN₂O₂S

This compound features a five-membered imidazole ring, which is crucial for its biological interactions. The presence of the chloromethyl and methanesulfonyl groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Imidazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds with imidazole rings can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that imidazole-functionalized compounds showed improved efficacy compared to traditional chemotherapeutics like cisplatin in treating colorectal and breast cancer cell lines (DLD-1 and MCF-7) with IC50 values of 57.4 μM and 79.9 μM, respectively .

Furthermore, the introduction of substituents on the imidazole ring can enhance its activity against specific cancer types. For example, modifications that include halogen atoms have been shown to increase the cytotoxicity of these compounds against cancer cells .

Antibacterial Activity

The antibacterial potential of imidazole derivatives has also been explored extensively. A study indicated that certain structural features, such as the presence of electron-withdrawing groups and aryl rings, are essential for effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on this compound is limited, its structural characteristics suggest potential antibacterial properties.

The mechanisms through which imidazole derivatives exert their biological effects are varied and complex:

- Cytotoxic Mechanisms : Many imidazole compounds induce apoptosis in cancer cells through mitochondrial pathways, often involving the activation of p53 signaling pathways .

- Antimicrobial Mechanisms : The antibacterial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Study 1: Anticancer Efficacy

In a comparative study of various imidazole derivatives, one compound demonstrated superior anticancer activity against MCF-7 cells compared to standard treatments. The study concluded that the unique interactions facilitated by the imidazole ring contributed significantly to its efficacy .

Study 2: Antibacterial Properties

Another investigation focused on a series of imidazole analogs revealed that those with specific substituents exhibited potent activity against MRSA. This finding underscores the importance of chemical modifications in enhancing biological activity .

Summary Table of Biological Activities

| Activity Type | Activity | Cell Lines/Organisms | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | Cytotoxic | DLD-1, MCF-7 | 57.4 μM (DLD-1), 79.9 μM (MCF-7) |

| Antibacterial | Effective | MRSA | Not specified |

相似化合物的比较

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methylpropyl)-1H-imidazole, allowing for comparative analysis:

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1)

- Structure : Features a nitro group at position 5, a chloromethylphenyl substituent, and methyl groups at positions 1 and 2.

- Synthesis : Prepared via chlorination of a benzyl alcohol precursor using SOCl₂, a common method for introducing chloromethyl groups .

- Physical Properties : Melting point = 120°C (isopropyl alcohol recrystallization); ¹H-NMR (CDCl₃) signals at δ 2.51 (CH₃), 4.62 (CH₂), and aromatic protons .

- Key Differences : The nitro group (electron-withdrawing) contrasts with the methanesulfonyl group (stronger electron-withdrawing and steric effects) in the target compound. The phenyl ring in Compound 1 may enhance π-π stacking, absent in the target compound’s aliphatic isobutyl group.

2-(Chloromethyl)-1H-naphtho[2,3-d]imidazole

- Structure : Contains a naphthoimidazole core with a chloromethyl group.

- Synthesis : Derived from naphthalene-2,3-diamine and ethyl chloroacetate, highlighting versatility in imidazole ring formation .

- Analytical Data : MS (ESI): m/z 235 ([M+H]⁺, 98%); elemental analysis matches C₈H₅Cl₃N₂ .

Ipronidazole (1-Methyl-2-isopropyl-5-nitro-1H-imidazole)

- Structure : Nitroimidazole with methyl and isopropyl substituents.

- Properties : Molecular weight = 169.18 g/mol; used as an antiprotozoal agent .

- Key Differences : The nitro group and isopropyl substituent mirror aspects of the target compound’s functionalization, but the absence of a chloromethyl or methanesulfonyl group limits direct pharmacological parallels.

Data Table: Comparative Analysis of Structural and Physical Properties

Research Findings and Discussion

- Synthetic Flexibility : Chlorination with SOCl₂ (used in Compound 1) is a reliable method for introducing chloromethyl groups in imidazoles . The methanesulfonyl group in the target compound may require sulfonation or oxidation steps, which are more complex than nitro group introduction.

- Biological Implications : Nitroimidazoles like Ipronidazole exhibit antimicrobial activity due to nitro group reduction in anaerobic environments . The target compound’s methanesulfonyl group may confer different bioactivity profiles, possibly targeting sulfhydryl enzymes or acting as a leaving group.

常见问题

Basic: What are the standard synthetic routes for 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methylpropyl)-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from imidazole precursors. A common approach includes:

Core imidazole formation : Reacting 1-(2-methylpropyl)imidazole with methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to introduce the methanesulfonyl group at position 2 .

Chloromethylation : Treating the intermediate with chloromethylation agents like paraformaldehyde and HCl gas in acetic acid at 60–80°C .

Key variables affecting yield :

- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may increase side reactions.

- Temperature control : Excessive heat (>80°C) degrades the chloromethyl group.

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 263.05 (calculated for C₁₀H₁₅ClN₂O₂S) .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL) to resolve crystal structures, focusing on bond angles and sulfonyl group geometry .

Basic: How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The -CH₂Cl group is highly electrophilic, enabling reactions with:

- Nucleophiles (e.g., amines) : In polar solvents (acetonitrile), it forms secondary amines via SN2 mechanisms. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

- Thiols : In basic conditions (pH 8–9), thiols displace chloride to form thioethers. Use UV-Vis spectroscopy (λmax ~270 nm) to track product formation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

Methodological Answer:

Modify substituents :

- Replace chloromethyl with hydroxymethyl to assess hydrogen-bonding interactions (see for analogous methanol derivatives) .

- Vary the 2-methylpropyl group to cyclopropyl to study steric effects on target binding .

Assay design : Use enzyme inhibition assays (e.g., fluorogenic substrates for hydrolases) to quantify IC₅₀ values. Compare with control compounds lacking the sulfonyl group .

Advanced: What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Employ AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize the sulfonyl group’s partial charges using DFT calculations (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Focus on hydrogen bonds between the methanesulfonyl group and Arg/Lys residues .

Advanced: How to resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

Methodological Answer:

Case Study: Discrepancies in chloromethylation yields (40–70% across studies):

Variable analysis :

- Moisture sensitivity : Trace water hydrolyzes -CH₂Cl to -CH₂OH; use anhydrous solvents and molecular sieves .

- Catalyst purity : Impure ZnCl₂ introduces side reactions; pre-dry at 150°C for 2 hours .

Diagnostic tools :

- LC-MS : Detect byproducts (e.g., hydroxymethyl derivatives) early in the reaction.

- In situ IR : Monitor carbonyl intermediates (C=O stretch at ~1700 cm⁻¹) to adjust reagent stoichiometry .

Advanced: What pharmacokinetic properties should be evaluated for preclinical studies?

Methodological Answer:

- Lipophilicity : Measure logP via shake-flask method (expected logP ~2.5 due to chloromethyl and sulfonyl groups) .

- Metabolic stability : Incubate with liver microsomes (human or murine) and quantify parent compound depletion via LC-MS/MS. The sulfonyl group may reduce CYP3A4-mediated oxidation .

- Plasma protein binding : Use equilibrium dialysis; anticipate >90% binding due to hydrophobic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。